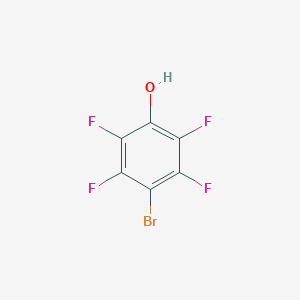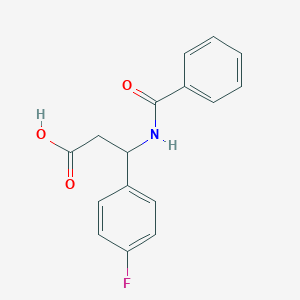
trans-Abienol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-Abienol is a natural compound found in several plant species, including Abies sachalinensis, Abies nephrolepis, and Abies holophylla. It belongs to the family of abietane diterpenoids and has attracted the attention of researchers due to its potential biological activities.
作用機序
The mechanism of action of trans-Abienol is not fully understood. However, it has been proposed that it exerts its biological activities through the modulation of various signaling pathways. For instance, this compound has been found to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. It also inhibits the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. Moreover, this compound has been reported to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to modulate several biochemical and physiological processes. For instance, it has been reported to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress. It also reduces the levels of inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of several diseases. Moreover, this compound has been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix and play a crucial role in cancer metastasis.
実験室実験の利点と制限
Trans-Abienol has several advantages for lab experiments. It is a natural compound that can be easily synthesized, and its purity can be ensured. Moreover, it exhibits a broad range of biological activities, which makes it a potential candidate for the development of novel therapeutics. However, there are also some limitations to its use in lab experiments. For instance, its low solubility in water makes it difficult to administer in vivo. Moreover, its mechanism of action is not fully understood, which makes it challenging to design experiments that target specific pathways.
将来の方向性
For the study of trans-Abienol include the development of novel therapeutics, the elucidation of its mechanism of action, and the investigation of its pharmacokinetics and toxicity.
科学的研究の応用
Trans-Abienol has been found to exhibit various biological activities, including anti-inflammatory, antimicrobial, antitumor, and antioxidant effects. Therefore, it has been studied extensively in the field of medicinal chemistry. This compound has been found to inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer cells. It also has potent anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Moreover, this compound has been reported to possess antimicrobial activity against several bacterial and fungal strains.
特性
CAS番号 |
1616-86-0 |
|---|---|
分子式 |
C20H34O |
分子量 |
290.5 g/mol |
IUPAC名 |
(1R,2R,4aS,8aS)-2,5,5,8a-tetramethyl-1-[(2E)-3-methylpenta-2,4-dienyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C20H34O/c1-7-15(2)9-10-17-19(5)13-8-12-18(3,4)16(19)11-14-20(17,6)21/h7,9,16-17,21H,1,8,10-14H2,2-6H3/b15-9+/t16-,17+,19-,20+/m0/s1 |
InChIキー |
ZAZVCYBIABTSJR-ITALKTEQSA-N |
異性体SMILES |
C/C(=C\C[C@@H]1[C@]2(CCCC([C@@H]2CC[C@@]1(C)O)(C)C)C)/C=C |
SMILES |
CC(=CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)C=C |
正規SMILES |
CC(=CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)C=C |
同義語 |
9H-(labda-12,14-dien-8-ol) abienol abienol, (1R-(1alpha(E),2beta,4abeta,8aalpha))-isomer abienol, (1R-(1alpha(Z),2beta,4abeta,8aalpha))-isomer abienol, (1R-(1alpha,2beta,4abeta,8aalpha))-isomer cis-abienol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















